

The Discovery and Synthesis of Fluanisone: A Technical Overview

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Beerse, Belgium - **Fluanisone**, a butyrophenone derivative with significant antipsychotic and sedative properties, emerged from the pioneering research laboratories of Janssen Pharmaceutica under the guidance of its founder, Dr. Paul Janssen.[1][2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of **Fluanisone**, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

Dr. Paul Janssen, a prolific figure in medicinal chemistry, established Janssen Pharmaceutica in 1953 with a focus on systematic drug discovery.[1] The company's research into butyrophenones in the mid to late 1950s led to the landmark synthesis of the potent antipsychotic haloperidol in 1958. This success spurred further investigation into this chemical class, ultimately leading to the development of **Fluanisone** (R 2028).

Fluanisone was developed as part of a broader effort to refine the pharmacological profile of butyrophenone antipsychotics. It is utilized in the treatment of schizophrenia and mania in humans and is also a component, alongside fentanyl, in the veterinary anesthetic Hypnorm TM . [3][4]

Chemical Synthesis of Fluanisone

The synthesis of **Fluanisone** is achieved through the N-alkylation of 1-(2-methoxyphenyl)piperazine with a y-halobutyrophenone derivative. The established protocol involves the reaction of 1-(o-anisyl)piperazine with y-chloro-p-fluorobutyrophenone.



Synthesis of Precursors

γ-chloro-p-fluorobutyrophenone: This key intermediate is prepared via a Friedel-Crafts acylation. Fluorobenzene is reacted with γ-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like carbon disulfide.

1-(o-anisyl)piperazine: This precursor can be synthesized through the reaction of o-anisidine with diethanolamine in the presence of hydrogen chloride.

Final Synthesis of Fluanisone

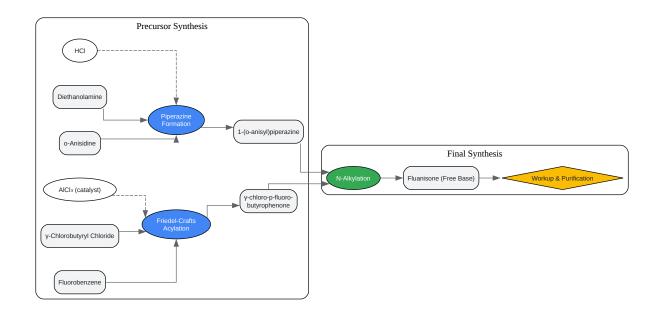
The final step in the synthesis of **Fluanisone** involves the direct reaction of the two precursors.

Experimental Protocol:

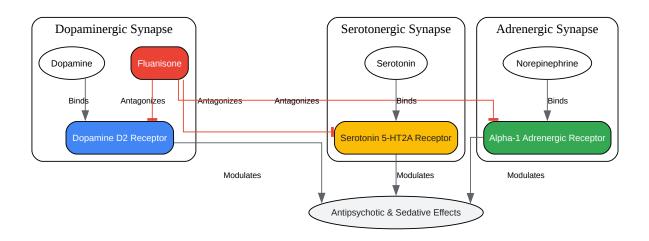
A mixture of 6.6 parts of y-chloro-p-fluoro-butyrophenone and 12.5 parts of 1-(o-anisyl)piperazine is heated at 110°C for 10 hours. Following the reaction, the mixture is worked up by dissolving in ether, filtering, and washing the ether layer with water. The organic layer is then dried over anhydrous potassium carbonate. The free base of **Fluanisone** can be isolated, or its hydrochloride salt can be precipitated by introducing hydrogen chloride gas into the ethereal solution. The hydrochloride salt can be further purified by recrystallization. The free base is obtained by treating the hydrochloride salt with a base, such as sodium hydroxide, followed by filtration and recrystallization from a suitable solvent like diisopropyl ether.

A visual representation of the synthesis workflow is provided below.









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References

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- 2. Dr. Paul Janssen Award [pauljanssenaward.com]
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